N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Description
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a hydroxylamine-derived compound featuring a pyrazole ring substituted with a trifluoroethyl group at the N1 position. The hydroxylamine moiety (NH–O–) is conjugated to the pyrazole’s methylidene group, forming an imine-like structure. This compound combines the electron-withdrawing effects of the trifluoroethyl group with the hydrogen-bonding capacity of hydroxylamine, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C6H6F3N3O |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(NE)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)4-12-3-5(1-10-12)2-11-13/h1-3,13H,4H2/b11-2+ |
InChI Key |
FSBBOBJCFUDRLP-BIIKFXOESA-N |
Isomeric SMILES |
C1=C(C=NN1CC(F)(F)F)/C=N/O |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine with formaldehyde and hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a pH range of 6-8.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The trifluoroethyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional features are compared below with related pyrazole and hydroxylamine derivatives.
Table 1: Structural Comparison
Key Observations :
Hydrogen Bonding : The hydroxylamine group in the target compound enables O–H···N hydrogen bonding, as seen in the analog from , which forms tetramers in the crystal lattice . In contrast, compounds like 1'o and 1'p lack hydroxylamine, relying instead on weaker C–H···π or van der Waals interactions.
Fluorine Effects: The trifluoroethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl or methyl substituents) . This is critical for bioavailability in pharmaceuticals.
Steric and Electronic Profiles: The trifluoroethyl group’s electron-withdrawing nature may polarize the pyrazole ring, affecting reactivity.
Table 2: Physicochemical Properties
Key Observations :
Physical State : The hydroxylamine group likely increases crystallinity compared to liquid analogs like 1'o, similar to the crystalline analog in .
Solubility : The hydroxylamine’s polarity may improve aqueous solubility relative to aryl-substituted analogs (e.g., 1'p), though trifluoroethyl’s hydrophobicity counterbalances this.
Biological Activity
N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trifluoroethyl group, which enhances its lipophilicity and biological membrane penetration. The hydroxylamine functional group is known for its reactivity and potential biological implications.
- IUPAC Name: this compound
- Molecular Formula: C8H8F3N3O
- Molecular Weight: 227.17 g/mol
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2,2,2-trifluoroethyl-substituted pyrazole derivatives and hydroxylamine under acidic or basic conditions. Common solvents include dimethylformamide (DMF) or ethanol, often at elevated temperatures to promote reaction efficiency.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activities. For example, pyrazole derivatives have shown effectiveness against various bacterial strains. The presence of the trifluoroethyl group may contribute to enhanced membrane permeability and subsequent antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of hydroxylamines are well-documented. They may inhibit pro-inflammatory cytokines and modulate immune responses. Research into similar compounds has shown inhibition of NF-kB signaling pathways, leading to reduced inflammation markers in vitro.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Interaction with Enzymes: The hydroxylamine group can act as a nucleophile and may interact with various enzymes involved in metabolic pathways.
- Membrane Penetration: The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
Study on Antiviral Activity
A study focusing on related pyrazole compounds demonstrated their potential as antiviral agents against flaviviruses such as Zika and dengue. These compounds were found to inhibit viral replication through interaction with viral proteases.
Table 2: Antiviral Activity Against Flavivirus
| Compound Name | Virus Type | IC50 (µM) |
|---|---|---|
| Compound C | Zika | 0.130 |
| Compound D | Dengue | 0.200 |
| This compound | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
